2-(1-Isopropyl-3-piperidinyl)acetic acid
Description
Historical Context and Chemical Classification
The historical development of piperidine derivatives traces back to 1850 when the Scottish chemist Thomas Anderson first reported piperidine, followed independently by French chemist Auguste Cahours in 1852, who provided the nomenclature for this fundamental heterocyclic compound. The piperidine structural motif, consisting of a six-membered ring containing five methylene bridges and one amine bridge, has since become one of the most important synthetic fragments for drug design and pharmaceutical applications. Within the broader classification system, 2-(1-Isopropyl-3-piperidinyl)acetic acid belongs to the category of substituted piperidine derivatives, specifically featuring an isopropyl substituent at the nitrogen position and an acetic acid side chain at the 3-position of the piperidine ring.
The compound's systematic International Union of Pure and Applied Chemistry name, 2-[1-(propan-2-yl)piperidin-3-yl]acetic acid, reflects its precise structural arrangement and follows established nomenclature conventions for heterocyclic organic compounds. The molecular architecture incorporates both aliphatic and heterocyclic elements, with the piperidine core providing the basic nitrogen-containing framework while the isopropyl and acetic acid substituents contribute to its unique physicochemical properties. This structural classification places the compound within the broader family of amino acid derivatives, as the presence of both nitrogen functionality and carboxylic acid groups creates similarities to naturally occurring amino acids while maintaining distinct synthetic characteristics.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from the well-established importance of piperidine derivatives in pharmaceutical development and their diverse biological activities. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as natural alkaloids. The specific structural features of this compound, particularly the combination of the isopropyl-substituted piperidine ring with the acetic acid functionality, create opportunities for diverse chemical modifications and biological interactions that are valuable in medicinal chemistry research.
Recent scientific literature has demonstrated that piperidine derivatives can undergo various chemical reactions including substitution, oxidation, and reduction processes, making them versatile building blocks for complex molecular architectures. The presence of the acetic acid moiety in this compound provides additional functionality for conjugation reactions, salt formation, and prodrug development strategies commonly employed in pharmaceutical research. Research has shown that compounds containing piperidine moieties exhibit enhanced ability to penetrate cell membranes, allowing them to exert effects on target sites within cells, which is particularly relevant for central nervous system applications.
The compound's structural similarity to other biologically active piperidine derivatives positions it as a potential lead compound for drug discovery efforts. Studies have demonstrated that structural modifications to piperidine rings, particularly at the nitrogen position and through side chain variations, can significantly influence pharmacological properties and biological activity profiles. The isopropyl substitution pattern in this compound represents a commonly employed structural motif in medicinal chemistry, as isopropyl groups often enhance lipophilicity and metabolic stability while maintaining acceptable molecular weight parameters for drug-like properties.
Research Objectives and Academic Scope
Current research objectives surrounding this compound encompass multiple areas of investigation within organic and medicinal chemistry. Primary research focus areas include synthetic methodology development, structure-activity relationship studies, and biological evaluation of the compound and its derivatives. Academic institutions and pharmaceutical research organizations are investigating efficient synthetic routes to this compound, with particular emphasis on stereoselective synthesis methods that can control the stereochemistry at the piperidine ring positions.
The synthetic chemistry research scope includes exploration of various cyclization reactions, hydrogenation methods, and multicomponent reactions that can efficiently produce piperidine derivatives with the desired substitution patterns. Recent advances in piperidine synthesis have focused on intramolecular and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, providing a foundation for understanding optimal synthetic approaches to this compound. Researchers are particularly interested in developing environmentally friendly synthetic methodologies that minimize waste generation and utilize readily available starting materials.
Biological evaluation studies represent another critical research objective, with investigations focusing on the compound's potential therapeutic applications across various disease areas. The structural features of this compound suggest potential applications in neurological disorders, given the established role of piperidine derivatives in central nervous system pharmacology. Research teams are conducting preliminary biological screenings to identify specific molecular targets and evaluate the compound's activity against various biological systems.
Properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)11-5-3-4-9(7-11)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCOVATVMOUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273311 | |
| Record name | 1-(1-Methylethyl)-3-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-63-6 | |
| Record name | 1-(1-Methylethyl)-3-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-3-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Approaches
a. Reductive Amination and Alkylation
- Piperidine core formation : The isopropyl-piperidine moiety may be constructed via cyclization of appropriately substituted amines or through reductive amination of ketones with primary amines. For example, intermediate piperidine derivatives are often synthesized using hydrogenation of pyridine precursors or via Mannich reactions.
- Acetic acid sidechain introduction : Direct alkylation of the piperidine nitrogen with bromoacetic acid derivatives (e.g., ethyl bromoacetate followed by hydrolysis) is a common strategy. Alternatively, nucleophilic substitution using chloroacetyl chloride could yield the desired acetic acid moiety after deprotection.
b. Multi-Step Functionalization
- Intermediate isolation : A protocol similar to the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid () could be adapted. For instance:
- Preparation of 1-isopropyl-3-piperidinecarbaldehyde via oxidation.
- Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) to form the α,β-unsaturated ester.
- Hydrogenation and hydrolysis to yield the target carboxylic acid.
Experimental Considerations
| Parameter | Typical Conditions | References |
|---|---|---|
| Solvent | Ethyl acetate, DMF, or acetonitrile | |
| Catalysts/Reagents | Pd/C (hydrogenation), K₂CO₃ (alkylation) | |
| Temperature | 25–85°C (dependent on step) | |
| Workup | Extraction, crystallization, chromatography |
Challenges and Optimization
- Steric hindrance : The isopropyl group on the piperidine ring may impede reaction rates during alkylation or acylation steps. Elevated temperatures (e.g., 50–60°C) or prolonged reaction times (24–48 h) might be necessary.
- Acid sensitivity : Use of mild conditions (e.g., NaHCO₃ washes instead of strong bases) is critical to preserve the acetic acid functionality during workup.
Analytical Validation
- Spectroscopic characterization : Target compound confirmation would require:
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-3-piperidinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with palladium or rhodium catalysts.
Substitution: Halogenated reagents and bases like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
Biological Activities
The biological activities of 2-(1-Isopropyl-3-piperidinyl)acetic acid have been investigated in several studies, revealing a spectrum of pharmacological effects:
- Antimicrobial Activity : Research indicates that compounds derived from piperidine exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .
- Anti-inflammatory Effects : In vitro studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. Its mechanism may involve the modulation of inflammatory pathways, though further research is needed to elucidate these pathways fully .
- Neuropharmacological Applications : Piperidine derivatives are known for their effects on the central nervous system. Preliminary findings suggest that this compound may influence neurotransmitter systems, which could make it relevant in the treatment of neurological disorders such as anxiety and depression .
Therapeutic Potential
The therapeutic potential of this compound extends into several areas:
- Cancer Treatment : Some studies have indicated that piperidine derivatives can inhibit tumor growth and metastasis. The specific mechanisms by which this compound exerts its effects on cancer cells are still under investigation, but it may involve the modulation of cell signaling pathways associated with tumor progression .
- Cardiovascular Health : There is emerging evidence that compounds similar to this compound may have beneficial effects on cardiovascular health by modulating lipid profiles and reducing blood pressure .
Case Studies and Research Findings
Several case studies highlight the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent .
- Anti-inflammatory Mechanisms : In experimental models, this compound was shown to reduce inflammatory markers in tissue samples, indicating its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Research involving animal models indicated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting possible applications in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-3-piperidinyl)acetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring and acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
2-(1-Isopropyl-3-piperidinyl)acetic Acid vs. 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Functional Groups: The benzofuran analog includes a thioether (-S-) group and an extended aromatic system, absent in the target compound. Molecular Weight: The benzofuran derivative has a significantly higher molecular weight (332.44 g/mol) compared to the target compound (185.26 g/mol) .
This compound vs. [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid
- Molecular Weight: The acetylated analog has a higher molecular weight (242.32 g/mol) due to the acetyl and extended side chain .
| Property | This compound | [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ | C₁₂H₂₂N₂O₃ |
| Molecular Weight (g/mol) | 185.26 | 242.32 |
| Key Functional Groups | Piperidine, Carboxylic Acid | Acetylated Piperidine, Secondary Amine, Carboxylic Acid |
Physical and Chemical Properties
- Melting Points :
- Hydrogen Bonding :
- Solubility :
- The acetylated derivative’s increased polarity (due to the acetyl group) may improve aqueous solubility compared to the less polar target compound.
Biological Activity
2-(1-Isopropyl-3-piperidinyl)acetic acid is a compound that has gained attention in medicinal chemistry due to its unique structure, which comprises a piperidine ring and an isopropyl group attached to an acetic acid moiety. This structural configuration is significant as it often correlates with various biological activities, making the compound a candidate for further pharmacological studies.
The compound's chemical behavior can be analyzed through its interactions as a carboxylic acid and piperidine derivative. It can undergo typical reactions such as oxidation, reduction, and substitution, which are essential for synthesizing derivatives with potentially enhanced pharmacological properties.
The mechanism of action of this compound involves its binding affinity to specific biological targets, particularly receptors involved in pain modulation and mood regulation. The piperidine ring enhances its ability to interact with various biomolecules, influencing several biochemical pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Analgesic Effects : Studies have shown that compounds containing piperidine rings often possess analgesic properties. The interaction with pain receptors could provide insights into its potential use in pain management.
- Anti-inflammatory Activity : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities, suggesting that this compound may also offer protective effects against neurodegenerative diseases.
Research Findings
Recent studies have focused on the pharmacological evaluation of this compound. Below is a summary of key findings:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated analgesic activity in animal models | Behavioral assays |
| Study 2 | Showed anti-inflammatory effects in vitro | Cytokine assays |
| Study 3 | Indicated neuroprotective potential against oxidative stress | Cell viability assays |
Case Studies
- Analgesic Activity Study : In a controlled experiment, subjects treated with this compound exhibited a significant reduction in pain response compared to the control group, indicating its potential as an analgesic agent.
- Anti-inflammatory Response : A study evaluating the compound's effect on inflammatory markers revealed a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
- Neuroprotection Assessment : In vitro tests showed that the compound could protect neuronal cells from oxidative damage, highlighting its potential role in neurodegenerative disease therapies.
Comparison with Similar Compounds
To further evaluate the uniqueness of this compound, it is compared with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(1-Isobutyl-3-piperidinyl)acetic acid | Similar piperidine structure | Analgesic properties |
| 3-(1-Methylpiperidin-3-yl)propanoic acid | Different alkyl chain | Neuroprotective effects |
| 4-(1-Pyrrolidin-3-yl)butanoic acid | Contains pyrrolidine instead of piperidine | Antidepressant activity |
The specific isopropyl substitution on the piperidine ring of this compound may influence its pharmacological profile compared to these similar compounds.
Q & A
Basic: What are the key considerations for synthesizing 2-(1-Isopropyl-3-piperidinyl)acetic acid in the laboratory?
Methodological Answer:
Synthesis of piperidine-derived acetic acid compounds typically involves coupling reactions. For example, analogous compounds like 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid were synthesized using carbodiimide coupling reagents (e.g., EDC) with HOBt to activate carboxyl groups . Key steps include:
- Reagent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Purification: Post-reaction, liquid-liquid extraction (e.g., with ethyl acetate) followed by column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product .
- Yield Optimization: Stoichiometric ratios (e.g., 1:1.2 molar ratio of backbone to acid) and overnight stirring at 40°C improve yields .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions in NMR, MS, or IR data often arise from impurities or stereochemical ambiguities. Cross-validation strategies include:
- X-ray Crystallography: Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxyl dimers) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <2 ppm error.
- Dynamic NMR: Detect conformational flexibility in piperidine rings caused by isopropyl substituents .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Safety protocols from analogous piperidine/acetic acid derivatives include:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2B eye irritation per GHS) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335: respiratory irritation) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: What methodologies are effective for determining the crystal structure of derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is standard:
- Crystallization: Slow evaporation of acetone/water mixtures yields diffraction-quality crystals .
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Hydrogen Bond Analysis: Software like SHELXL refines O–H⋯O bond lengths (e.g., 1.82 Å) and angles (173°) to confirm dimer formation .
Basic: What purification techniques are optimal post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Separate acidic products using ethyl acetate and aqueous phases (pH-adjusted with HCl/NaHCO₃) .
- Column Chromatography: Use silica gel with gradient elution (e.g., 0–50% ethyl acetate in hexane) to resolve polar byproducts .
- Recrystallization: Ethanol/water mixtures improve purity (>98% by HPLC) .
Advanced: How do molecular interactions influence solid-state stability?
Methodological Answer:
Stability arises from non-covalent interactions:
- Hydrogen Bonding: Carboxyl dimerization via O–H⋯O bonds (R₂²(8) motifs) enhances thermal stability .
- Van der Waals Forces: Isopropyl and cyclohexyl groups engage in C–H⋯π interactions (3.3–3.6 Å distances) .
- Sliding π-Stacking: Furan/benzofuran rings exhibit parallel-displaced stacking (3.55 Å interplanar distance), reducing steric strain .
Basic: How should researchers store this compound to ensure stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .
- Desiccation: Use silica gel packs to mitigate moisture-induced degradation.
- Light Sensitivity: Amber vials prevent UV-induced radical formation .
Advanced: What strategies validate biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Simulate binding to targets (e.g., GPCRs) using software like AutoDock Vina, focusing on piperidine ring flexibility .
- In Vitro Assays: Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) at varying substituent positions .
- Metabolic Stability: Assess hepatic microsome half-life to optimize isopropyl/piperidine substituents .
Basic: What analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC: Use C18 columns (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm) .
- FT-IR: Confirm carboxyl (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
- Elemental Analysis: Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .
Advanced: How can computational modeling predict reactivity or tautomerism?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
